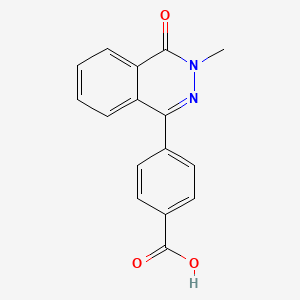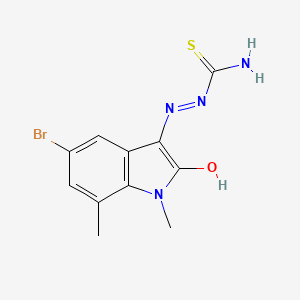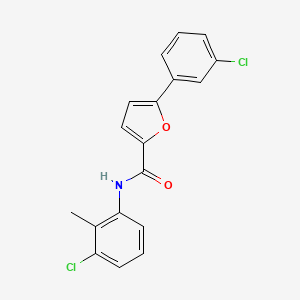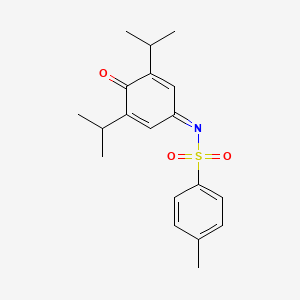
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
Mécanisme D'action
The mechanism of action of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC activity, ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and neuroprotective effects. It works by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of using ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of research is in the development of more efficient synthesis methods for the compound. Another area of research is in the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to explore the potential side effects of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate and to develop more effective delivery methods for the compound.
Méthodes De Synthèse
The synthesis of ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of isobutyryl chloride and ethylamine to form N-isobutyrylethylamine. This intermediate is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form N-isobutyryl-4-methylphenylethylamine. The final step involves the reaction of this intermediate with thiophene-3-carboxylic acid in the presence of a coupling reagent to form ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate.
Applications De Recherche Scientifique
Ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl 2-(isobutyrylamino)-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have potent anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)15-14(13-8-6-12(4)7-9-13)10-23-17(15)19-16(20)11(2)3/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJGJSUTPJIPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)



![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

